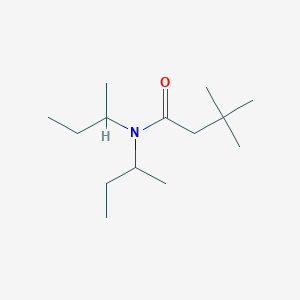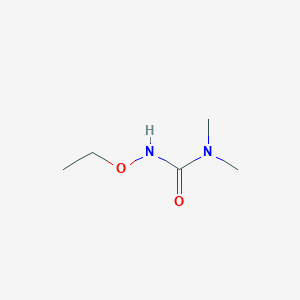![molecular formula C6H7ClO B14349452 2-Chloro-3-[(prop-2-yn-1-yl)oxy]prop-1-ene CAS No. 90262-32-1](/img/structure/B14349452.png)
2-Chloro-3-[(prop-2-yn-1-yl)oxy]prop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-[(prop-2-yn-1-yl)oxy]prop-1-ene is an organic compound with a unique structure that includes a chloro group, an alkyne, and an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(prop-2-yn-1-yl)oxy]prop-1-ene typically involves the reaction of 2-chloro-3-hydroxyprop-1-ene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-[(prop-2-yn-1-yl)oxy]prop-1-ene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation: The alkyne group can be oxidized to form different products.
Addition Reactions: The alkyne can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., HBr) under mild conditions.
Major Products
Nucleophilic Substitution: Products like azido or thiocyanato derivatives.
Oxidation: Products like diketones or carboxylic acids.
Addition Reactions: Dihalides or haloalkenes.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-[(prop-2-yn-1-yl)oxy]prop-1-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Potential use in the development of new materials with unique properties.
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
Chemical Biology: Used in the study of enzyme mechanisms and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-[(prop-2-yn-1-yl)oxy]prop-1-ene depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the chloro group is displaced by a nucleophile, forming a new bond. In oxidation reactions, the alkyne group is transformed into different functional groups through the addition of oxygen atoms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N-(prop-2-yn-1-yl)acetamide: Similar structure with an acetamide group instead of an ether linkage.
3-Chloro-2-methylpropene: Similar structure but lacks the alkyne group.
Uniqueness
2-Chloro-3-[(prop-2-yn-1-yl)oxy]prop-1-ene is unique due to the presence of both a chloro group and an alkyne, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
90262-32-1 |
|---|---|
Molekularformel |
C6H7ClO |
Molekulargewicht |
130.57 g/mol |
IUPAC-Name |
2-chloro-3-prop-2-ynoxyprop-1-ene |
InChI |
InChI=1S/C6H7ClO/c1-3-4-8-5-6(2)7/h1H,2,4-5H2 |
InChI-Schlüssel |
UDJXYHIWKZLOIK-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(COCC#C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14349373.png)


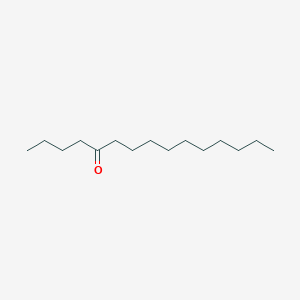

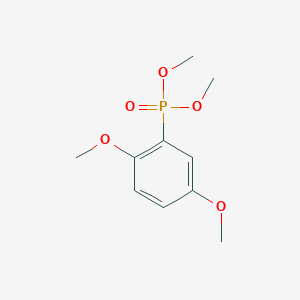
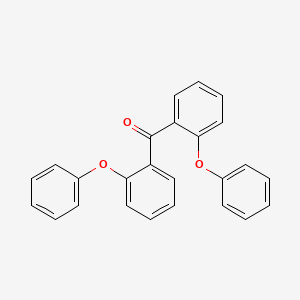
![Methanone, [2-(2-hydroxyphenyl)cyclopropyl]phenyl-](/img/structure/B14349409.png)

![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol](/img/structure/B14349413.png)

